molecular formula C4H6BrN3S B594702 3-bromo-5-(ethylthio)-1H-1,2,4-triazole CAS No. 1209935-35-2

3-bromo-5-(ethylthio)-1H-1,2,4-triazole

Cat. No. B594702
M. Wt: 208.077
InChI Key: LDCYJBHMHVANSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, InChI, and SMILES string.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reagents and conditions.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, and the products formed.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical activity, etc.


Scientific Research Applications

Anticancer Applications

3-bromo-5-(ethylthio)-1H-1,2,4-triazole and its derivatives have been studied for their potential in anticancer treatments. A study by Bekircan et al. (2008) synthesized various triazole derivatives, including those similar to 3-bromo-5-(ethylthio)-1H-1,2,4-triazole, and evaluated their anticancer activity against a range of cancer types, including lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers (Bekircan et al., 2008).

Antimicrobial and Antiviral Properties

Triazole derivatives have shown promise in inhibiting virus replication. Horváth et al. (1986) identified several acylated 1,2,4-triazole derivatives that specifically inhibited rubella virus replication in cell cultures (Horváth et al., 1986). Additionally, Demirbas et al. (2004) synthesized new triazole derivatives with antimicrobial activities against various microorganisms (Demirbas et al., 2004).

Chemical and Physical Properties

Barlin (1967) examined the reactivity of various bromo-triazoles, including compounds similar to 3-bromo-5-(ethylthio)-1H-1,2,4-triazole, providing insight into their electron-releasing and attracting properties (Barlin, 1967).

Pharmacological Research

Popiołek et al. (2011) explored the synthesis of thiosemicarbazide and 1,2,4-triazole derivatives, investigating their antimicrobial activities and effects on the central nervous system (Popiołek et al., 2011).

Anticorrosion Properties

Sudheer and Quraishi (2013) investigated triazole derivatives, including 3-bromo-5-(ethylthio)-1H-1,2,4-triazole, as corrosion inhibitors for copper in acidic environments (Sudheer & Quraishi, 2013).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.


Future Directions

This involves discussing potential applications of the compound and areas where further research could be beneficial.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less common compound, some of this information might not be available. If you have a specific compound that is well-studied or widely used, I might be able to provide more detailed information. Please provide the name or structure of the compound, and I’ll do my best to help!


properties

IUPAC Name

5-bromo-3-ethylsulfanyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3S/c1-2-9-4-6-3(5)7-8-4/h2H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCYJBHMHVANSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NNC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672484
Record name 5-Bromo-3-(ethylsulfanyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(ethylthio)-1h-1,2,4-triazole

CAS RN

1209935-35-2
Record name 5-Bromo-3-(ethylsulfanyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.